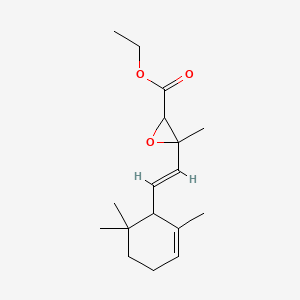
Ethyl 3-methyl-3-(2-(2,6,6-trimethylcyclohex-2-en-1-yl)vinyl)oxirane-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-methyl-3-(2-(2,6,6-trimethylcyclohex-2-en-1-yl)vinyl)oxirane-2-carboxylate is a complex organic compound with a unique structure that includes an oxirane ring and a cyclohexene moiety
准备方法
The synthesis of Ethyl 3-methyl-3-(2-(2,6,6-trimethylcyclohex-2-en-1-yl)vinyl)oxirane-2-carboxylate typically involves multiple steps. One common method includes the reaction of 2,6,6-trimethylcyclohex-2-en-1-yl)vinyl with ethyl 3-methyl-3-oxirane-2-carboxylate under specific conditions. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield .
化学反应分析
Ethyl 3-methyl-3-(2-(2,6,6-trimethylcyclohex-2-en-1-yl)vinyl)oxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
科学研究应用
Synthesis and Chemical Reactions
Ethyl 3-methyl-3-(2-(2,6,6-trimethylcyclohex-2-en-1-yl)vinyl)oxirane-2-carboxylate can be synthesized through various organic reactions, including:
- Esterification : The reaction of carboxylic acids with alcohols to form esters.
- Epoxidation : The conversion of alkenes to epoxides using peracids or other oxidizing agents.
These reactions are crucial for producing derivatives that can be further utilized in different applications.
Applications in Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in several chemical transformations:
| Reaction Type | Description | Example Use |
|---|---|---|
| Nucleophilic Substitution | Introduction of nucleophiles at the epoxide ring | Synthesis of complex natural products |
| Ring Opening Reactions | Formation of diols or other functional groups | Production of pharmaceuticals |
| Cross-Coupling Reactions | Formation of carbon-carbon bonds | Development of new materials |
Pharmaceutical Applications
This compound has been explored for its potential therapeutic uses:
Case Study: Anticancer Activity
Research indicates that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines. In vitro studies have shown that modified versions can inhibit the proliferation of cancer cells, suggesting a pathway for drug development.
Applications in Fragrance Industry
Due to its pleasant odor profile derived from the cyclohexene structure, this compound is valuable in the fragrance industry:
| Application | Details |
|---|---|
| Perfume Composition | Used as a base note due to its stability and lasting scent |
| Flavoring Agent | Incorporated into food products for flavor enhancement |
Materials Science
The compound's ability to undergo polymerization makes it useful in materials science:
Case Study: Polymer Development
Research has demonstrated that this compound can be polymerized to create thermosetting resins. These materials exhibit excellent thermal stability and mechanical properties suitable for coatings and adhesives.
作用机制
The mechanism of action of Ethyl 3-methyl-3-(2-(2,6,6-trimethylcyclohex-2-en-1-yl)vinyl)oxirane-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of enzyme activity or receptor function. This interaction can affect various biochemical pathways, making the compound valuable for studying molecular mechanisms .
相似化合物的比较
Ethyl 3-methyl-3-(2-(2,6,6-trimethylcyclohex-2-en-1-yl)vinyl)oxirane-2-carboxylate can be compared with similar compounds such as:
3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one: This compound shares a similar cyclohexene moiety but differs in its functional groups and overall reactivity.
3-Buten-2-one, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl): Another related compound with a similar core structure but distinct chemical properties and applications.
This compound stands out due to its unique combination of an oxirane ring and a cyclohexene moiety, which imparts distinctive reactivity and potential for diverse applications.
生物活性
Ethyl 3-methyl-3-(2-(2,6,6-trimethylcyclohex-2-en-1-yl)vinyl)oxirane-2-carboxylate, with the CAS number 93805-68-6, is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity through synthesis studies, chemical properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H26O2, with a molecular weight of approximately 278.39 g/mol. The compound contains an oxirane ring and a carboxylate group, which are critical for its biological interactions.
Synthesis and Characterization
The synthesis of this compound has been documented in various studies. Notably, a study published in the Royal Society of Chemistry describes the development of a strategy for synthesizing similar compounds from 1-(2,6,6-trimethylcyclohex-1-enyl)ethanol. This method involves the formation of various substituted benzenes that can lead to derivatives with potential biological activity .
Anti-inflammatory Effects
Some studies have suggested that compounds containing oxirane rings may possess anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines or modulation of signaling pathways associated with inflammation. Further research is needed to directly assess the anti-inflammatory effects of this specific compound.
Case Studies and Research Findings
属性
CAS 编号 |
93805-68-6 |
|---|---|
分子式 |
C17H26O3 |
分子量 |
278.4 g/mol |
IUPAC 名称 |
ethyl 3-methyl-3-[(E)-2-(2,6,6-trimethylcyclohex-2-en-1-yl)ethenyl]oxirane-2-carboxylate |
InChI |
InChI=1S/C17H26O3/c1-6-19-15(18)14-17(5,20-14)11-9-13-12(2)8-7-10-16(13,3)4/h8-9,11,13-14H,6-7,10H2,1-5H3/b11-9+ |
InChI 键 |
BSKRNVMSMUYCJR-PKNBQFBNSA-N |
手性 SMILES |
CCOC(=O)C1C(O1)(C)/C=C/C2C(=CCCC2(C)C)C |
规范 SMILES |
CCOC(=O)C1C(O1)(C)C=CC2C(=CCCC2(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















